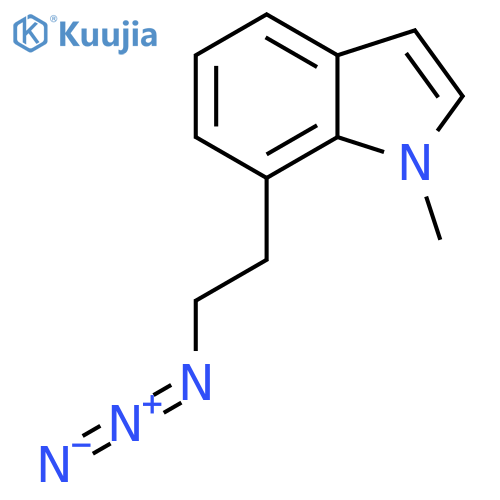

Cas no 2229412-05-7 (7-(2-azidoethyl)-1-methyl-1H-indole)

2229412-05-7 structure

商品名:7-(2-azidoethyl)-1-methyl-1H-indole

7-(2-azidoethyl)-1-methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 7-(2-azidoethyl)-1-methyl-1H-indole

- 2229412-05-7

- EN300-1773048

-

- インチ: 1S/C11H12N4/c1-15-8-6-10-4-2-3-9(11(10)15)5-7-13-14-12/h2-4,6,8H,5,7H2,1H3

- InChIKey: WIMUYYGOKYDPLJ-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=CC2=CC=CC(CCN=[N+]=[N-])=C12

計算された属性

- せいみつぶんしりょう: 200.106196400g/mol

- どういたいしつりょう: 200.106196400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 19.3Ų

7-(2-azidoethyl)-1-methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1773048-2.5g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 2.5g |

$1428.0 | 2023-09-20 | ||

| Enamine | EN300-1773048-1g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 1g |

$728.0 | 2023-09-20 | ||

| Enamine | EN300-1773048-0.05g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 0.05g |

$612.0 | 2023-09-20 | ||

| Enamine | EN300-1773048-1.0g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 1g |

$728.0 | 2023-06-03 | ||

| Enamine | EN300-1773048-0.1g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 0.1g |

$640.0 | 2023-09-20 | ||

| Enamine | EN300-1773048-5g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 5g |

$2110.0 | 2023-09-20 | ||

| Enamine | EN300-1773048-10g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 10g |

$3131.0 | 2023-09-20 | ||

| Enamine | EN300-1773048-5.0g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 5g |

$2110.0 | 2023-06-03 | ||

| Enamine | EN300-1773048-10.0g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 10g |

$3131.0 | 2023-06-03 | ||

| Enamine | EN300-1773048-0.25g |

7-(2-azidoethyl)-1-methyl-1H-indole |

2229412-05-7 | 0.25g |

$670.0 | 2023-09-20 |

7-(2-azidoethyl)-1-methyl-1H-indole 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

2229412-05-7 (7-(2-azidoethyl)-1-methyl-1H-indole) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量